![molecular formula C14H13Cl2F2NO B2796243 (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride CAS No. 2241141-85-3](/img/structure/B2796243.png)
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C14H12ClF2NO·HCl and a molecular weight of 320.17 g/mol . This compound is known for its unique structural features, including a chlorophenyl group and a difluoromethoxy group attached to a methanamine core. It is commonly used in scientific research and various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl compounds. The chlorophenyl and difluoromethoxyphenyl groups are introduced through specific chemical reactions, such as halogenation and etherification. The final step involves the formation of the methanamine group and subsequent hydrochloride salt formation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium(VI) oxide or potassium permanganate under acidic conditions.
Reduction reactions often employ sodium borohydride or lithium aluminum hydride .
Substitution reactions typically use nucleophiles such as ammonia or alkyl halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation products include carbonyl compounds .
Reduction products may yield amine derivatives .
Substitution reactions can produce alkylated or acylated derivatives .
Scientific Research Applications
This compound finds applications in various fields of scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparison with Similar Compounds
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone: Similar structure but with a ketone group instead of an amine group.
(3-Chlorophenyl)[3-(methoxy)phenyl]methanamine hydrochloride: Similar core structure but with a methoxy group instead of a difluoromethoxy group.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO.ClH/c15-11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)19-14(16)17;/h1-8,13-14H,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPIVTJNCYCAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(C2=CC(=CC=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2796160.png)
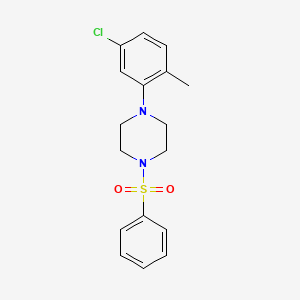
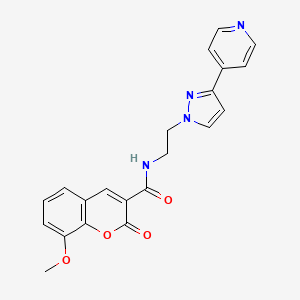

![1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2796167.png)
![ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796169.png)
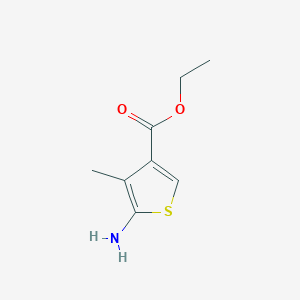
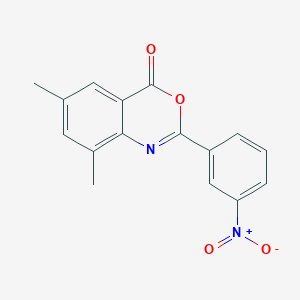
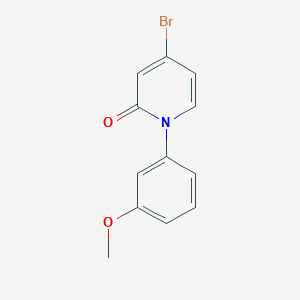
![2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2796177.png)
![2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2796178.png)
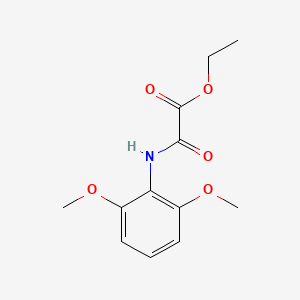
![ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2796180.png)
![1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2796183.png)
